3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group, linked to a quinazolinone core through a propyl chain. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,4-dimethylphenyl halide to introduce the dimethylphenyl group.
Linking to Quinazolinone Core: The substituted piperazine is coupled with a quinazolinone derivative through a propyl chain using appropriate coupling reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one include other quinazolinone derivatives and piperazine-containing molecules. Some of these compounds are:
- 4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- 2-(4-(3-chloro-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the combination of the quinazolinone and piperazine moieties, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C25H30N4O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-5-6-21(18(2)13-17)27-9-11-28(12-10-27)24(30)7-8-29-16-26-20-15-23(33-4)22(32-3)14-19(20)25(29)31/h5-6,13-16H,7-12H2,1-4H3 |
InChI Key |
SYYNKVLQSVOTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC)C |
Origin of Product |
United States |
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